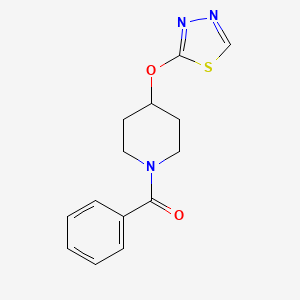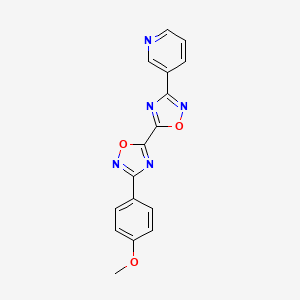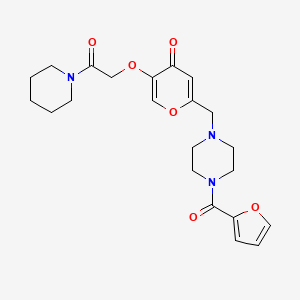
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of 2-amino-1,3,4-thiadiazole with various reagents . For example, treatment of 2-amino-1,3,4-thiadiazole with 4-(piperidin-1-yl)benzaldehyde or DMF-DMA affords the arylidenes .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For example, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .
Scientific Research Applications
Antimicrobial Activity
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(phenyl)methanone: has been evaluated for its antimicrobial properties. In a study, several 1,3,4-thiadiazole derivatives were synthesized, including this compound. The synthesized derivatives were tested against bacterial strains such as E. coli, B. mycoides, and the fungal strain C. albicans. Notably, four compounds exhibited superior antimicrobial activity .
Antibacterial Potential
The antibacterial results of these derivatives were comparable to those of the reference drug amoxicillin. This suggests that (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(phenyl)methanone may have promising antibacterial applications .
Antifungal Properties
In addition to its antibacterial effects, this compound was screened for antifungal activity. It was evaluated against strains of T. harzianum and A. niger. Further research is needed to explore its full potential as an antifungal agent .
Cytotoxic Effects
Researchers have investigated the cytotoxic effects of similar 1,3,4-thiadiazole derivatives on various cancer cell lines. While specific data for this compound is not available, it falls within the same class of molecules. Future studies could explore its potential as an anticancer agent .
Protein Inhibition
Some 1,3,4-thiadiazoles have shown inhibitory effects on proteins. For instance, docking studies using the Kinase ThiM from Klebsiella pneumoniae demonstrated inhibitory effects for Staphylococcus epidermidis protein. Further investigations could explore whether (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(phenyl)methanone exhibits similar protein inhibition .
Industrial Applications
While not directly studied for industrial purposes, 1,3,4-thiadiazoles have diverse chemical reactivities. Their synthesis can lead to various nitrogen, oxygen, sulfur, and selenium-containing compounds. Researchers may explore applications in materials science, catalysis, or other industrial fields .
Mechanism of Action
The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Future Directions
properties
IUPAC Name |
phenyl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(11-4-2-1-3-5-11)17-8-6-12(7-9-17)19-14-16-15-10-20-14/h1-5,10,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAUVYBRPMIWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)


![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)
![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)
![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)
